(+)-germacrene D
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,6E,8R)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+/t15-/m1/s1 |
InChI Key |
GAIBLDCXCZKKJE-RGZOGPIRSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)/C=C/[C@H](CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Origin of Product |
United States |
Biosynthesis and Enzymology of + Germacrene D
Precursor Utilization and Initial Cyclization Mechanisms
The journey from a linear precursor to a complex cyclic molecule like (+)-germacrene D begins with a universal substrate and is orchestrated by a specialized class of enzymes.
Farnesyl Diphosphate (B83284) (FDP) as the Universal Substrate
The biosynthesis of the vast family of sesquiterpenoids, which comprises over 300 known structures, originates from a single, universal precursor: (2E,6E)-farnesyl diphosphate (FDP). researchgate.net FDP, a 15-carbon isoprenoid, serves as the fundamental building block for the synthesis of this compound. researchgate.net The production of FDP itself is a result of the mevalonate (B85504) pathway, where two molecules of isopentenyl diphosphate (IPP) and one molecule of its isomer, dimethylallyl diphosphate (DMAPP), are condensed. nih.gov Sesquiterpene synthases, the enzymes responsible for the cyclization of FDP, are adept at binding this linear substrate and initiating the cascade of reactions leading to a diverse array of cyclic products. researchgate.net
Characterization of Germacrene D Synthase Enzymes
The enzyme responsible for the conversion of FDP to this compound is known as this compound synthase. nih.gov Extensive research has led to the isolation, cloning, and characterization of this enzyme from various plant sources, notably from ginger (Zingiber officinale). nih.gov
A study on the recombinant this compound synthase from Zingiber officinale revealed that the full-length cDNA contains an open reading frame of 1650 base pairs, which codes for a protein consisting of 550 amino acids. nih.gov This results in a protein with a theoretical molecular weight of 63.8 kDa. nih.gov When expressed in Escherichia coli, this recombinant enzyme was found to catalyze the formation of this compound as the primary product, accounting for 50.2% of the total sesquiterpenoids produced. nih.gov The enzyme exhibits optimal activity at a pH of approximately 7.5. nih.gov
Kinetic analysis of the ginger-derived this compound synthase has determined the Michaelis constant (Km) for FDP to be 0.88 µM, indicating a high affinity of the enzyme for its substrate. nih.gov The turnover number (kcat) was calculated to be 3.34 x 10-3 s-1. nih.gov
| Enzyme Property | Value | Source |
| Source Organism | Zingiber officinale (Ginger) | nih.gov |
| Amino Acid Count | 550 | nih.gov |
| Molecular Weight | 63.8 kDa | nih.gov |
| Optimal pH | ~7.5 | nih.gov |
| Km for FDP | 0.88 µM | nih.gov |
| kcat | 3.34 x 10-3 s-1 | nih.gov |
Enantiomeric Biosynthesis and Stereospecificity
The formation of the specific (+) enantiomer of germacrene D is a direct result of the precise stereochemical control exerted by the enzyme's active site throughout the catalytic cycle.
Mechanisms of this compound Synthase Catalysis
The conversion of the linear FDP molecule into the cyclic this compound involves a series of intricate and stereospecific intramolecular reactions.
A key mechanistic feature in the biosynthesis of this compound is the occurrence of a double 1,2-hydride shift. researchgate.netnih.gov This proposed mechanism has been substantiated through experiments utilizing deuterium-labeled FDP substrates coupled with gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Following the initial ionization of FDP and the subsequent cyclization to form a germacrenyl cation intermediate, this specific hydride shift is crucial in directing the reaction pathway towards the formation of the (+)-enantiomer, as opposed to the (-)-enantiomer which is formed via a 1,3-hydride shift. researchgate.net
The catalytic activity of this compound synthase is critically dependent on the presence of divalent metal cations. nih.govresearchgate.net Research has demonstrated that substantial enzyme activity is observed in the presence of magnesium (Mg2+), manganese (Mn2+), nickel (Ni2+), or cobalt (Co2+). nih.govresearchgate.net These cations are believed to play a crucial role in the binding of the diphosphate moiety of the FDP substrate and facilitating its ionization to initiate the cyclization cascade. uniprot.org Conversely, the enzyme is rendered inactive in the presence of other divalent cations such as copper (Cu2+) or zinc (Zn2+). nih.gov
| Divalent Cation | Effect on this compound Synthase Activity |
| Mg2+ | Required for activity |
| Mn2+ | Supports activity |
| Ni2+ | Supports activity |
| Co2+ | Supports activity |
| Cu2+ | Inhibitory |
| Zn2+ | Inhibitory |
Elucidation of Hydride Shifts (e.g., Double 1,2-Hydride Shift)
Comparative Mechanistic Studies with (−)-Germacrene D Synthase (e.g., 1,3-Hydride Shift)
The biosynthesis of the two enantiomers of germacrene D, (+) and (-), proceeds through distinct enzymatic pathways, each catalyzed by a specific synthase. While both reactions start with the same substrate, farnesyl diphosphate (FPP), and proceed through a common germacrenyl cation intermediate, the subsequent steps that dictate the final stereochemistry are different. researchgate.net
The key mechanistic divergence lies in a critical hydride shift. The formation of this compound involves a 1,2-hydride shift. nih.gov In stark contrast, the biosynthesis of its enantiomer, (–)-germacrene D, is characterized by a 1,3-hydride shift of the pro-R-H-1 hydrogen of FPP to the isopropyl group. researchgate.netnih.gov This seemingly minor difference in the intramolecular rearrangement of a hydrogen atom is entirely controlled by the distinct topographies of the active sites of the respective synthases, which guide the carbocationic intermediate through one of two stereospecific pathways.
Structural and Mutational Analysis of Active Sites
The enantiospecificity of germacrene D synthases is rooted in the subtle yet critical differences in their amino acid sequences, which translate to distinct three-dimensional active site architectures.
Terpene synthases, including GDS, typically possess highly conserved amino acid motifs that are crucial for their catalytic function. One of the most well-characterized motifs is the aspartate-rich DDXXD/E motif, which is involved in binding the diphosphate moiety of the substrate via a magnesium ion cofactor. nih.govresearchgate.netplos.org
Interestingly, studies on the this compound synthase (Sc11) from goldenrod (Solidago canadensis) have revealed a functionally active variant of this motif, NDTYD. sippe.ac.cnfrontiersin.org Mutagenesis studies have shown that converting this NDTYD motif to the canonical DDTYD sequence results in an enzyme that retains its full this compound synthase activity. sippe.ac.cnfrontiersin.org Conversely, introducing this NDTYD-like mutation (D303N) into the (–)-germacrene D synthase (Sc19) from the same plant, which possesses the typical DDXXD motif, leads to a functional but less efficient enzyme. sippe.ac.cnfrontiersin.org These findings suggest that the initial aspartate in the DDXXD motif may not be as indispensable for magnesium binding and catalysis as previously believed. sippe.ac.cnfrontiersin.org Further mutations, such as changing the first aspartate to glutamate (B1630785) in both enzymes, resulted in a complete loss of activity, highlighting the sensitivity of the active site to specific amino acid substitutions. sippe.ac.cnfrontiersin.org
Other conserved motifs, such as the NSE/DTE triad, also play a role in metal ion binding and catalysis. researchgate.netnih.gov The RxR motif, typically found upstream of the DDXXD motif, is also a conserved feature among many terpene synthases. researchgate.net
In the absence of a crystal structure for this compound synthase, protein homology modeling has been a valuable tool for gaining insights into its structure-function relationships. By using the known crystal structure of a related terpene synthase, such as 5-epi-aristolochene synthase from Nicotiana tabacum, as a template, researchers have been able to build three-dimensional models of both (+)- and (–)-germacrene D synthases. researchgate.netresearchgate.net
These models have been instrumental in visualizing the active site and understanding the structural basis for the enzymes' enantiospecificity. researchgate.net Docking the common 11-germacrenyl cation intermediate into the active site models of both the (+) and (-) synthases from Solidago canadensis revealed key differences in the amino acid residues surrounding the ligand. mdpi.com In the this compound synthase (Sc11), residues such as H406, G444, N448, and E520 are positioned near the isopropyl group of the intermediate. mdpi.com In contrast, the (–)-germacrene D synthase (Sc19) has Y406, S444, D448, and I520 at the equivalent positions. mdpi.com These subtle variations in the active site environment are thought to be responsible for directing the distinct hydride shifts that lead to the formation of either the (+) or (-) enantiomer. sippe.ac.cnfrontiersin.org
Investigation of Conserved Amino Acid Motifs (e.g., DDXXD, NDTYD Variants)
Comparative Enzymology Across Diverse Biological Sources
This compound synthase has been identified and characterized from a variety of biological sources, including plants and bacteria. Comparative analysis of these enzymes reveals interesting differences in their catalytic properties and product profiles.
The this compound synthase from ginger (Zingiber officinale), for example, has a Km value of 0.88 µM and a kcat of 3.34 x 10-3 s-1. nih.gov This enzyme produces this compound as its major product (50.2%), with germacrene B as a significant co-product (17.1%). nih.gov In contrast, the this compound synthase from Solidago canadensis (Sc11) is highly specific, producing almost exclusively the (+) enantiomer. sippe.ac.cn
The enzyme's activity is dependent on the presence of divalent metal ions, with Mg2+, Mn2+, Ni2+, or Co2+ supporting catalysis, while Cu2+ and Zn2+ are inhibitory. nih.gov The optimal pH for the recombinant enzyme from ginger is around 7.5. nih.gov
The following interactive table provides a summary of the properties of this compound synthase from different sources.
| Enzyme Source | Major Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Metal Cofactor Requirement |
| Zingiber officinale (Ginger) | This compound (50.2%), Germacrene B (17.1%) | 0.88 | 3.34 x 10-3 | ~7.5 | Mg2+, Mn2+, Ni2+, Co2+ |
| Solidago canadensis (Goldenrod) | This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Lactuca sativa (Lettuce) | Germacrene A (major), Germacrene D (minor) | Not Reported | Not Reported | Not Reported | Not Reported |
| Methyloglobulus morosus (Bacterium) | Germacrene D | Not Reported | Not Reported | Not Reported | Not Reported |
Table 1. Comparative properties of this compound synthases from various biological sources. This table is based on data from multiple studies. nih.govfrontiersin.org
Ecological and Biological Functions of + Germacrene D
Inter-Organismal Chemical Communication
(+)-Germacrene D is a sesquiterpene hydrocarbon that plays a significant role in the chemical communication between organisms, particularly between plants and insects. This volatile organic compound is a key component of the essential oils of numerous plant species and is involved in a variety of ecological interactions.
The interactions between plants and insects are often mediated by a complex blend of volatile compounds, with this compound frequently acting as a critical chemical cue. Its role can be multifaceted, influencing insect behavior in ways that can be either beneficial or detrimental to the plant.
This compound exhibits a dual role in its interactions with insects, acting as both an attractant and a repellent depending on the insect species and the ecological context. Research has shown that this compound can be an effective attractant for certain moth species. For instance, studies have demonstrated that (-)-germacrene D increases the attractiveness of tobacco plants to the tobacco budworm moth, Heliothis virescens. chemfaces.comnih.gov In contrast, germacrene D is also known to repel various insects, including aphids. nih.govresearchgate.net This repellent activity is a crucial component of plant defense mechanisms against herbivory. nih.gov The specific enantiomer of germacrene D can also be a determining factor in its effect, with the (-)-enantiomer often showing stronger biological activity in insects like H. virescens compared to the (+)-enantiomer.
| Insect Species | Effect of Germacrene D | Reference |
| Heliothis virescens (Tobacco budworm moth) | Attraction | chemfaces.comnih.gov |
| Peridroma saucia (Variegated cutworm moth) | Attraction | nih.govresearchgate.net |
| Helicoverpa armigera (Cotton bollworm moth) | Attraction | nih.govresearchgate.net |
| Aphids (e.g., Sitobion avenae) | Repellence | nih.govresearchgate.net |
| Ticks | Repellence | nih.gov |
| Mosquitoes | Insecticidal/Repellent | nih.gov |
| Monochamus alternatus (Japanese pine sawyer beetle) | Masks attractants | oup.com |
The behavioral responses of insects to this compound are initiated by the activation of specific olfactory receptor neurons (ORNs) located in their antennae. In the female tobacco budworm moth, Heliothis virescens, a major type of ORN has been identified that responds with high sensitivity and selectivity to germacrene D. oup.comresearchgate.net Studies have shown that in as many as 80% of recordings from the antennae of female H. virescens, a single neuron type showed strong and specific responses to this sesquiterpene. chemfaces.comnih.govoup.com This high abundance of germacrene D-specific neurons underscores the compound's importance as a chemical signal for this species. oup.com The (-)-enantiomer of germacrene D has been found to elicit a neuronal response that is ten times stronger than that of the (+)-enantiomer in H. virescens moths, highlighting the enantiomeric specificity of these olfactory receptors. The activation of these specialized neurons is a critical first step in the neural pathway that leads to behavioral responses such as host plant selection and oviposition. oup.comoup.com
This compound can significantly influence the egg-laying, or oviposition, behavior of certain insect species. For mated female Heliothis virescens moths, the presence of (-)-germacrene D has been shown to not only increase attraction to a host plant but also to significantly increase oviposition on that plant. chemfaces.comnih.govoup.com In wind-tunnel experiments, tobacco plants treated with dispensers releasing low levels of (-)-germacrene D received a significantly higher number of eggs compared to untreated control plants. chemfaces.comnih.govresearchgate.net This suggests that germacrene D acts as an oviposition stimulant for this species. oup.commdpi.com Similarly, nocturnal emissions of (-)-germacrene D from pyrethrum flowers have been found to induce moths, such as Peridroma saucia and Helicoverpa armigera, to lay eggs on the plant, even though it is not a suitable host for their larvae. nih.govresearchgate.net This demonstrates the powerful influence of this single compound on the reproductive behavior of these insects.
| Insect Species | Plant | Effect of Germacrene D on Oviposition | Reference |
| Heliothis virescens | Tobacco | Increased oviposition | chemfaces.comnih.govresearchgate.net |
| Peridroma saucia | Pyrethrum | Induced oviposition | nih.govresearchgate.net |
| Helicoverpa armigera | Pyrethrum | Induced oviposition | nih.govresearchgate.net |
In addition to its role in attracting and repelling insects, this compound is also involved in deterring feeding by herbivores. nih.govresearchgate.net The presence of this compound in plant tissues can make them less palatable to insects, thereby providing a natural defense mechanism. nih.gov For example, the resin of Bursera species, which contains significant amounts of germacrene D, has been reported to decrease the survival and growth of Blepharida beetles. nih.gov While often part of a complex mixture of defensive compounds, germacrene D itself is suggested to have direct deterrent effects against herbivores. nih.gov This makes it a valuable component in the chemical arsenal (B13267) that plants use to protect themselves from being eaten.
This compound plays a crucial role in attracting pollinators, which is essential for the reproductive success of many plant species. frontiersin.org The compound is a common component of floral scents that serve as olfactory cues for pollinators. frontiersin.org For instance, a study on pyrethrum (Tanacetum cinerariifolium) revealed that nocturnal burst emissions of (-)-germacrene D from its flowers are key to attracting nocturnal moths, which significantly contribute to the plant's seed set and quality. nih.govresearchgate.net This attraction can lead to an interesting case of exploitative mutualism, where the moths pollinate the flowers while being induced to oviposit on a plant that is toxic to their offspring. nih.gov In muscadine grapes, higher levels of terpenes, including germacrene D, in perfect flowers (containing both male and female reproductive organs) are correlated with enhanced pollinator attraction compared to female flowers. frontiersin.org This suggests an ecological advantage for flowers that produce higher quantities of this and other volatile compounds. frontiersin.org
Influence on Insect Oviposition Behavior
Intraspecific Physiological Roles in Plants
Mechanisms of Antimicrobial Activity (e.g., against bacterial and fungal strains)
This compound, a significant sesquiterpene in the essential oils of numerous plants, demonstrates notable antimicrobial properties against a range of bacterial and fungal pathogens. ontosight.ai The primary mechanism underlying its antimicrobial action is believed to be the disruption of microbial cell membrane integrity. medchemexpress.commedchemexpress.com Research suggests that this compound can increase the permeability of cell membranes, leading to the leakage of intracellular components and ultimately causing cell death. medchemexpress.commedchemexpress.com This membrane-disrupting capability makes it effective against various microorganisms.
Scientific studies have consistently identified this compound as a key active compound in essential oils exhibiting moderate to significant antimicrobial effects. researchgate.netscielo.br For instance, essential oils from Aloysia virgata, rich in germacrene D, have shown moderate activity against bacteria such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.netscielo.br Similarly, essential oil from Parentucellia latifolia, with germacrene D as its main constituent (59.2%), was found to be particularly active against Bacillus subtilis, Staphylococcus aureus, and Proteus vulgaris. researchgate.net The compound's presence in the essential oils of Allium nigrum leaves has also been correlated with antibacterial activity, especially against Enterococcus faecalis and Staphylococcus aureus. nih.gov
Furthermore, research has noted a synergistic effect when this compound is combined with synthetic antibiotics, enhancing the growth inhibition of E. coli and S. aureus. mdpi.com This suggests its potential role not only as a standalone antimicrobial agent but also as an adjuvant that could enhance the efficacy of other drugs. medchemexpress.com The broad-spectrum activity is evident from its effectiveness against both Gram-positive and Gram-negative bacteria. ms-editions.clnih.gov
Table 1: Documented Antimicrobial Activity of this compound
| Target Microorganism | Type | Research Finding | Source(s) |
| Staphylococcus aureus | Gram-positive bacterium | Growth inhibited by essential oils rich in germacrene D. | researchgate.netscielo.brresearchgate.netmdpi.com |
| Bacillus cereus | Gram-positive bacterium | Moderate antimicrobial activity observed from essential oils containing germacrene D. | researchgate.netscielo.br |
| Escherichia coli | Gram-negative bacterium | Moderate antimicrobial activity observed; growth inhibition noted in combination with antibiotics. | researchgate.netscielo.brmdpi.com |
| Bacillus subtilis | Gram-positive bacterium | Essential oil with high germacrene D content showed significant activity. | researchgate.net |
| Proteus vulgaris | Gram-negative bacterium | Essential oil rich in germacrene D demonstrated notable activity. | researchgate.net |
| Enterococcus faecalis | Gram-positive bacterium | Essential oils from Allium nigrum, containing germacrene D, exhibited antimicrobial activity. | nih.gov |
| Plant Pathogenic Fungi | Fungi | Germacrene D is a component of essential oils with recognized antifungal properties. | frontiersin.org |
Modulation of Inflammatory Pathways
This compound contributes to the immunomodulatory and anti-inflammatory properties observed in the essential oils of various plant species. researchgate.net Research indicates its ability to modulate critical inflammatory pathways, positioning it as a compound of interest for its role in plant defense and potential therapeutic applications. smolecule.com
One of the key mechanisms identified is the modulation of neutrophil activity. Neutrophils are crucial cells in the innate immune response, and their over-activation can contribute to inflammation. Studies have shown that essential oils containing this compound can inhibit key neutrophil functions. researchgate.net Specifically, it has been implicated in the inhibition of intracellular calcium (Ca²⁺) mobilization, chemotaxis (the directed movement of cells), and the production of reactive oxygen species (ROS) by neutrophils. researchgate.net By suppressing these agonist-induced neutrophil responses, this compound helps to temper the inflammatory cascade.
In addition to its effects on neutrophils, this compound is involved in the regulation of major signaling pathways that control inflammation. It has been reported to help regulate the nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) pathways. scielo.br The NF-κB pathway is a central regulator of genes involved in the immune and inflammatory response, while TNF-α is a key pro-inflammatory cytokine. By modulating these pathways, this compound can influence the expression of numerous inflammatory mediators. scielo.br
Table 2: Modulation of Inflammatory Pathways by this compound
| Inflammatory Pathway/Mediator | Cellular Target/Process | Observed Effect | Source(s) |
| Neutrophil Function | Calcium (Ca²⁺) Mobilization | Inhibition of agonist-induced Ca²⁺ influx. | researchgate.net |
| Neutrophil Function | Chemotaxis | Suppression of agonist-induced neutrophil migration. | researchgate.net |
| Neutrophil Function | Reactive Oxygen Species (ROS) | Inhibition of ROS production. | researchgate.net |
| NF-κB Pathway | Gene Transcription | Regulation of the pathway. | scielo.br |
| TNF-α Pathway | Cytokine Signaling | Regulation of the pathway. | scielo.br |
Chemosystematics and Phylogenetic Distribution of + Germacrene D
Occurrence and Quantitative Analysis in Plant Essential Oils
(+)-Germacrene D is a frequently encountered sesquiterpene hydrocarbon within the essential oils of a multitude of plant species. Its presence is not merely qualitative; quantitative analyses have revealed it to be a major constituent in many cases. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to determine the concentration of this compound in essential oil samples. ms-editions.clresearchgate.netekb.eg
For instance, in a study of five Bursera species, this compound was a predominant component, constituting between 15.1% and 56.2% of the total essential oil from the leaves. nih.govresearchgate.net The concentration of this compound in the fresh leaves of these species ranged from 0.12 mg/g to 1.06 mg/g. nih.gov Similarly, the essential oil of Artemisia vulgaris cultivated in Brazil was found to contain 16.17% germacrene-D. mdpi.com In the leaves of Ocotea caudata, this compound was the main component, at a striking 55.8%. ms-editions.cl
The concentration of this compound can vary significantly not only between different species but also based on the plant part and the season of collection. For example, in a study of Murraya paniculata, the essential oil yield and composition varied across spring, summer, autumn, and winter, with germacrene D being one of the major components. ekb.eg In Hypericum perforatum (St. John's Wort) from Lithuania, this compound was the most abundant compound, with concentrations ranging from 12.0% to 29.5%. researchgate.net
Below is a table summarizing the quantitative occurrence of this compound in the essential oils of various plant species.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |
| Bursera copallifera | Leaves | 15.1% - 56.2% | nih.gov |
| Bursera excelsa | Leaves | 15.1% - 56.2% | nih.gov |
| Bursera mirandae | Leaves | 15.1% - 56.2% | nih.gov |
| Bursera ruticola | Leaves | 15.1% - 56.2% | nih.gov |
| Bursera fagaroides | Leaves | 15.1% - 56.2% | nih.gov |
| Artemisia vulgaris | Leaves | 16.17% | mdpi.com |
| Ocotea caudata | Leaves | 55.8% | ms-editions.cl |
| Hypericum perforatum | Flowering tops | 12.0% - 29.5% | researchgate.net |
| Vitex rivularis | Not Specified | Major component | mdpi.com |
| Vitex ferruginea | Not Specified | Major component | mdpi.com |
Distribution Across Diverse Botanical Taxa
The distribution of this compound is remarkably widespread across the plant kingdom, indicating its ancient origins. It is not confined to a specific group of plants but has been identified in angiosperms (flowering plants), gymnosperms (non-flowering seed plants), and even in bryophytes (non-vascular plants like mosses and liverworts). ms-editions.clnih.govresearchgate.net This broad distribution across such phylogenetically distant groups underscores the fundamental nature of this compound in plant biochemistry.
Angiosperms: A vast number of angiosperm species produce this compound. This includes species from families such as Asteraceae, Lamiaceae, Lauraceae, and Burseraceae. ms-editions.clnih.govscielo.br
Gymnosperms: The presence of this compound has been confirmed in various gymnosperms, including species of Pinus and Araucaria. researchgate.netserbiosoc.org.rs
Bryophytes: Notably, this compound has also been detected in bryophytes, such as the liverwort Preissia quadrata. researchgate.net The occurrence in these early-diverging land plants further supports the hypothesis of its ancient evolutionary origin.
Chemotaxonomic Significance in Specific Genera and Families
The presence and relative abundance of this compound can serve as a valuable chemotaxonomic marker, helping to classify and differentiate between plant species, genera, and even families.
Bursera : Within the genus Bursera, this compound is a common and often predominant compound. nih.govresearchgate.net Its consistent presence across numerous species within this genus, as well as in the related genus Commiphora, suggests it is a significant and ancestral chemical trait for this lineage. nih.govresearchgate.net
Juniperus : Studies on Juniperus species have also highlighted the role of terpenes, including germacrenes, in their chemical profiles, which can be influenced by environmental factors.
Centaurea : In the genus Centaurea, germacrene D has been identified as a chemotaxonomic marker for the section Acrocentron.
Vitex : Germacrene D is a relevant compound in the genus Vitex, appearing in at least eleven species and being the major component in the essential oils of V. rivularis and V. ferruginea. mdpi.com
Pinus : In Bosnian pine (Pinus heldreichii), germacrene D is one of the predominant compounds in leaf oleoresins, and its presence contributes to the definition of different chemotypes within the species. serbiosoc.org.rs
Ocotea : The high concentration of germacrene D (55.8%) in the essential oil of Ocotea caudata is a distinguishing chemical feature of this species. ms-editions.cl
Zanthoxylum : While not explicitly detailed in the provided context, the chemical composition of Zanthoxylum species often includes a diverse array of terpenes, and the presence of germacrene D could be of chemotaxonomic importance.
Hypericum : The essential oils of Hypericum perforatum are often characterized by a high content of germacrene D, making it a key marker for certain chemotypes of this species. researchgate.net
Evolutionary Implications of Germacrene D Biosynthesis as an Ancient Trait
The wide distribution of this compound across diverse and ancient plant lineages, from bryophytes to angiosperms, strongly suggests that the biosynthetic pathway for this compound is an ancient evolutionary trait. nih.govresearchgate.net The enzymes responsible for its synthesis, germacrene D synthases, are part of the large family of terpene synthases that have played a crucial role in the evolution of plant chemical diversity.
The production of this compound is not only a direct chemical trait but also a pivotal point in the biosynthesis of a vast array of other sesquiterpenoids. It serves as a precursor to other classes of sesquiterpenes, such as cadinenes and selinenes. researchgate.net This role as a key metabolic intermediate further underscores its evolutionary significance. The conservation of the germacrene D biosynthetic pathway across such a broad taxonomic range implies a fundamental and enduring role in plant biology, likely related to defense and communication.
Research into the genetics of sesquiterpene biosynthesis in genera like Lycopersicon has shown that specific genes encode for germacrene synthases, and variations in these genes can lead to different chemical profiles, driving chemical evolution within and between species. core.ac.uk The evolution of these synthases from more promiscuous ancestral enzymes to more specialized ones is a key area of study. acs.org
Environmental Influences on Chemotype Variability
The chemical profile of a plant, including the concentration of this compound, is not solely determined by genetics but is also significantly influenced by environmental factors. This interaction between genetics and environment leads to the formation of different chemotypes within a single species.
Several studies have demonstrated the impact of environmental conditions on the production of this compound and other terpenes:
In Marrubium vulgare, different chemotypes were identified based on their essential oil composition, with a germacrene-D-type being associated with silty and salty soils. tandfonline.com
For Thymus pulegioides, environmental conditions such as humid mountain climates versus exposed rock surfaces were correlated with different chemotype patterns, with some chemotypes characterized by high levels of germacrene D. actahort.org
Similarly, in other Thymus species, the variability in essential oil composition, including the prevalence of germacrene D-dominant chemotypes, has been linked to different habitats and ecological conditions. mdpi.com
A study on Pinus heldreichii and P. peuce found that the composition of oleoresins, including the levels of germacrene D, responded differently to climatic and geological factors in each species. serbiosoc.org.rs For P. heldreichii, the geological substrate type had a notable influence on its oleoresin composition. serbiosoc.org.rs
These findings highlight that environmental pressures can lead to significant variations in the production of this compound, which may have adaptive advantages for the plant in its specific ecological niche. researchgate.net
Derivatives, Analogues, and Metabolic Engineering of + Germacrene D
Biotransformation and Derived Sesquiterpenoids
(+)-Germacrene D is a pivotal intermediate in the biosynthesis of a wide array of sesquiterpenoids, particularly within the plant kingdom. mdpi.comresearchgate.net Its flexible 10-membered ring structure and strategically positioned double bonds make it a reactive precursor for various enzymatic and chemical transformations, leading to a rich diversity of cyclic sesquiterpenes.
This compound is a well-established precursor for the biosynthesis of cadinane (B1243036) and muurolane sesquiterpenoids. mdpi.com This transformation is often observed in plants where high concentrations of germacrene D are accompanied by various cadinene and muurolene derivatives. mdpi.commdpi.com The biosynthetic pathway involves the protonation of the germacrene D structure, which initiates a cascade of cyclizations. mdpi.com
The formation of the cadinane skeleton, such as δ-cadinene, and the muurolene skeleton, such as γ-muurolene, proceeds through the formation of a germacradienyl cation intermediate. A subsequent 1,6-electrophilic ring closure of this cation generates the cadinenyl cation, which can then be deprotonated to form δ-cadinene or rearranged to form γ-muurolene. mdpi.com In cotton (Gossypium arboreum), (+)-δ-cadinene synthase is a highly specific enzyme that converts farnesyl diphosphate (B83284) (FPP) to (+)-δ-cadinene, which is a precursor for cotton phytoalexins. acs.orgnih.gov Mechanistic studies suggest a pathway involving a germacrene D intermediate. acs.orgnih.gov Similarly, multifunctional germacrene D synthases have been identified that can produce germacrene D along with δ-cadinene, γ-cadinene, and γ-muurolene. google.com
A study on Medicago truncatula identified a multiproduct terpene synthase that generates cadalane sesquiterpenes through two different mechanisms, highlighting the complex enzymatic pathways originating from precursors like germacrene D. lookchem.com
The chemical reactivity of this compound is highlighted by its susceptibility to acid-catalyzed cyclization, which mimics the proposed biosynthetic pathways. mdpi.comtandfonline.com Treatment of germacrene D with acid readily induces rearrangements to form various bicyclic sesquiterpenes. researchgate.net For instance, incubating (-)-germacrene D in glacial acetic acid results in the formation of cyclized products, primarily of the cadinane type. tandfonline.com
Computational studies using density functional theory have investigated these cyclization reactions, showing that the protonation of germacrene D can lead to either a cadinenyl or a muurolenyl carbocation. mdpi.comnih.gov The relative energies of the subsequent deprotonated products are in general agreement with experimentally observed product distributions. mdpi.comnih.gov For example, δ-cadinene is often the major product, which is consistent with it being the thermodynamically favored cadinene isomer. mdpi.com The ratio of muurolene isomers, such as α-muurolene and γ-muurolene, can vary depending on the specific acidic conditions used. mdpi.com
| Catalyst | Products | Relative Proportions | Reference |
| Glacial Acetic Acid | Isomerization products (cadinane-type), Acetate addition products | 73%, 27% | tandfonline.com |
| Strong Lewis Acids (e.g., AlCl₃, ZnCl₂) | Epizonarene, Zonarene | Up to 80%, Up to 25% | mdpi.com |
This table summarizes the outcomes of acid-catalyzed cyclization of germacrene D under different conditions.
In addition to cyclization, this compound can undergo hydroxylation, a reaction typically catalyzed by cytochrome P450 (CYP450) monooxygenases. nih.govnih.gov This enzymatic modification adds functional groups to the sesquiterpene backbone, further diversifying the resulting compounds. nih.gov
A notable example is the formation of germacrene D-4-ol. A sesquiterpene synthase from sandalwood (Santalum album), SasesquiTPS1, was found to produce germacrene D-4-ol as a major product when expressed in E. coli and incubated with farnesyl diphosphate. nih.gov Furthermore, protein engineering studies have demonstrated the ability to alter the function of existing sesquiterpene synthases. By mutating the (+)-δ-cadinene synthase from cotton, researchers were able to convert it into a germacrene D-4-ol synthase. researchgate.netcore.ac.uk This engineered enzyme showed high selectivity for germacrene D-4-ol production. researchgate.netcore.ac.uk This highlights the catalytic plasticity of terpene synthases and the potential to generate novel derivatives through targeted mutations. researchgate.net
Acid-Catalyzed Cyclization Pathways to Related Compounds
Synthetic Biology and Metabolic Engineering for Heterologous Production
The industrial potential of this compound as a platform chemical and bioactive compound has driven efforts to produce it in engineered microbial hosts. Synthetic biology and metabolic engineering provide powerful tools to construct microbial cell factories capable of high-titer production of this valuable sesquiterpene. researchgate.netresearchgate.net
Both the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered for the production of this compound and related sesquiterpenes. researchgate.netfrontiersin.org These microbes are preferred hosts due to their well-understood genetics, rapid growth, and scalability for industrial fermentation. frontiersin.orgnih.gov
In S. cerevisiae, a landmark study achieved remarkable titers of (–)-germacrene D. researchgate.netresearchgate.net Researchers first identified a highly efficient (–)-germacrene D synthase (AcTPS1) from the fungus Acremonium chrysogenum. researchgate.net By expressing this enzyme in an engineered yeast strain with an enhanced precursor supply, they achieved a production of 376.2 mg/L. researchgate.net Further iterative engineering, including increasing the copy numbers of key pathway genes and downregulating competing pathways, led to a final titer of 1.94 g/L in shake flasks and an impressive 7.9 g/L in a 5-L bioreactor. researchgate.netresearchgate.net
E. coli has also been engineered as a production platform. frontiersin.orgnih.gov By co-expressing a germacrene A synthase with genes from the heterologous mevalonate (B85504) (MVA) pathway to boost the precursor FPP pool, researchers significantly increased production compared to relying on the native E. coli MEP pathway alone. nih.gov While many studies focus on germacrene A, the strategies are directly applicable to germacrene D production by using a germacrene D synthase. frontiersin.org For example, a this compound synthase from ginger was successfully expressed in E. coli, achieving a volumetric productivity of 1.2 mg/L/h in shake-flask cultures.
| Host Organism | Engineered Strain Details | Titer Achieved | Reference |
| Saccharomyces cerevisiae | Optimal strain LSc81 with AcTPS1, increased tHMG1 and ERG20 copies, downregulated erg9, rox1, dpp1 | 7.9 g/L (in 5-L bioreactor) | researchgate.netresearchgate.net |
| Saccharomyces cerevisiae | Strain with AcTPS1 in precursor-enhancing background | 376.2 mg/L | researchgate.net |
| Escherichia coli | Strain expressing ginger this compound synthase (GDS) | 1.2 mg/L/h (volumetric productivity) | |
| Escherichia coli | Strain with ScGAS and heterologous MVA pathway (for Germacrene A) | 147 mg/L | nih.gov |
This table presents examples of heterologous production of germacrene D and a related sesquiterpene in engineered microbial hosts.
A critical aspect of achieving high-level sesquiterpene production is optimizing the metabolic flux towards the precursor molecule, farnesyl pyrophosphate (FPP). rsc.org In both yeast and E. coli, FPP is an essential intermediate for native cellular processes, such as sterol biosynthesis in yeast (the ERG pathway) and quinone synthesis in E. coli. frontiersin.orgmdpi.com Therefore, metabolic engineering strategies focus on increasing the supply of FPP and diverting it away from competing pathways towards the desired sesquiterpene product. mdpi.com
Key strategies for enhancing FPP flux in S. cerevisiae include:
Overexpression of Mevalonate (MVA) Pathway Genes: Increasing the expression of genes in the MVA pathway, which produces FPP, is a common strategy. mdpi.com A key target is HMG-CoA reductase (HMG1). Overexpressing a truncated version (tHMG1), which lacks the regulatory domain, removes feedback inhibition and significantly boosts the pathway's flux. mdpi.comresearchgate.net Other genes like ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), and ERG20 (FPP synthase) are also frequently overexpressed. researchgate.net
Downregulation of Competing Pathways: The primary competing pathway for FPP in yeast is the sterol biosynthesis pathway, initiated by the enzyme squalene (B77637) synthase (Erg9), which converts FPP to squalene. rsc.org Downregulating the ERG9 gene is a highly effective strategy to redirect FPP towards the heterologous sesquiterpene synthase. researchgate.net This is often achieved by replacing the native strong ERG9 promoter with a weaker or repressible promoter, such as PMET3 or PCTR3. researchgate.net
Fusion Proteins: Creating fusion enzymes by linking FPP synthase (Erg20) directly to the terpene synthase can enhance production by channeling the FPP substrate directly to the product-forming enzyme, potentially increasing catalytic efficiency and stability. nih.govbiorxiv.org
These strategies, often applied combinatorially, have proven highly effective in creating robust microbial chassis for the high-level production of FPP-derived sesquiterpenes like this compound. researchgate.netmdpi.com
Genetic Engineering for Enantiopure Germacrene D Production
The production of enantiomerically pure germacrene D, particularly the (+)-enantiomer, has been a significant goal in metabolic engineering, primarily utilizing the yeast Saccharomyces cerevisiae as a microbial factory. nih.govnih.gov The core strategy involves enhancing the metabolic flux towards the precursor molecule, farnesyl diphosphate (FPP), and then introducing a specific terpene synthase (TPS) that selectively produces the desired enantiomer. nih.gov
Researchers have successfully engineered yeast strains to boost the supply of FPP, which is synthesized via the mevalonate (MVA) pathway. nih.gov Key genetic modifications include the overexpression of multiple genes within the ergosterol (B1671047) pathway, which naturally produces FPP. nih.gov A common approach involves the genomic integration of expression cassettes for up to eight pathway enzymes, such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), tHMG1 (a truncated, highly active form of HMG-CoA reductase), and ERG20 (farnesyl diphosphate synthase). researchgate.net
To further channel FPP towards germacrene D production, engineers often downregulate competing pathways. A critical target for this is the gene ERG9, which encodes squalene synthase, an enzyme that diverts FPP towards sterol biosynthesis. Replacing the native promoter of ERG9 with a copper-repressible promoter (like PCTR3) allows for controlled suppression of this competing pathway, thereby increasing the FPP pool available for the introduced germacrene D synthase (GDS). nih.govresearchgate.net
Once the yeast chassis is optimized for high FPP availability, a GDS gene is introduced. The choice of synthase is critical for enantioselectivity. For instance, a (+)-GDS isolated from kiwifruit (Actinidia deliciosa) has been shown to exclusively produce this compound when expressed in engineered yeast. oup.com Similarly, synthases from goldenrod (Solidago canadensis) have been identified that produce either the (+) or (–) enantiomer, providing genetic tools to selectively synthesize either form. nih.govresearchgate.net The integration of these synthase genes into the yeast genome, sometimes in multiple copies, leads to stable, high-level production of enantiopure germacrene D. nih.govresearchgate.net In some engineered strains, these strategies have increased titers by 67 to 120-fold compared to the parent strain. nih.gov
Table 1: Key Genetic Modifications in S. cerevisiae for Enantiopure Germacrene D Production
| Genetic Modification | Target Gene/Pathway | Purpose | Reference |
|---|---|---|---|
| Overexpression | ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, IDI1, ERG20 | Increase precursor FPP supply from the mevalonate pathway. | researchgate.net, nih.gov, |
| Promoter Replacement | ERG9 (squalene synthase) | Redirect FPP flux from competing sterol biosynthesis to germacrene D production. | researchgate.net, nih.gov, |
| Gene Integration | This compound Synthase (e.g., from Actinidia deliciosa) | Catalyze the final, enantioselective conversion of FPP to this compound. | oup.com |
Bioreactor Strategies for Enhanced Titers
To maximize the yield of this compound from genetically engineered microbial strains, production is scaled up from shake flasks to controlled bioreactors. Fed-batch fermentation is a widely adopted strategy that allows for high-density cell growth and sustained product formation, ultimately leading to significantly higher titers. nih.govnih.gov This process involves the initial growth of the microbial culture in a batch medium, followed by the continuous or sequential feeding of a concentrated nutrient solution. google.com
A key aspect of this strategy is the careful management of the carbon source. For example, a fed-batch process might begin with glucose as the primary carbon source to rapidly build cell biomass. acs.org As the culture densifies and glucose is depleted, the feed can be switched to a different carbon source, such as ethanol, to maintain metabolic activity and product synthesis over an extended period. acs.org
The fermentation medium is also critical and is typically composed of a rich medium like YPD (Yeast Extract, Peptone, Dextrose) supplemented with essential microelements and vitamins. acs.org For strains where gene expression is under the control of inducible promoters (e.g., copper-repressible promoters for ERG9), supplementation of the medium with the inducing or repressing agent, such as copper sulfate, is precisely controlled.
Through the combination of optimized genetic strains and controlled fed-batch bioreactor strategies, researchers have achieved impressive titers. For the related enantiomer, (–)-germacrene D, production has been reported to reach 1.94 g/L in shake flasks and as high as 7.9 g/L in a 5-L bioreactor, demonstrating the power of these combined approaches. nih.govnih.govresearchgate.net Similar strategies applied to this compound-producing strains have yielded titers of 290.28 µg/mL in fed-batch fermentations. nih.gov
Table 2: Comparison of Germacrene D Production Titers
| Enantiomer | Production System | Strategy | Titer | Reference |
|---|---|---|---|---|
| (–)-Germacrene D | Shake-flask | Engineered S. cerevisiae | 1.94 g/L | nih.gov, nih.gov |
| (–)-Germacrene D | 5-L Bioreactor | Fed-batch fermentation | 7.9 g/L | nih.gov, researchgate.net, nih.gov |
| This compound | Shake-flask | Engineered S. cerevisiae | 137.71 µg/mL | nih.gov |
Chemoenzymatic Synthesis of Non-Natural Analogues and Derivatives
Utilization of Modified Farnesyl Diphosphate Analogues as Substrates
A powerful strategy for creating novel, non-natural terpenoid structures is the chemoenzymatic approach, which combines chemical synthesis of modified precursors with enzymatic transformations. nih.govrsc.org This method circumvents the need to engineer entire metabolic pathways to produce alternative substrates in vivo. rsc.orghznu.edu.cn Instead, analogues of the natural substrate, farnesyl diphosphate (FDP), are synthesized chemically and then supplied to isolated terpene synthases. rsc.org
Researchers have successfully synthesized a variety of FDP analogues by introducing modifications at different positions on the farnesyl backbone. nih.govresearchgate.net These include:
Fluorinated Analogues : FDPs with fluorine atoms, such as 2-fluoro-FDP, 6-fluoro-FDP, and 10-fluoro-FDP, have been created to probe reaction mechanisms and improve the stability of the resulting terpene products. rsc.orgrsc.org
Methylated Analogues : FDPs with additional methyl groups, such as 12-methyl-FDP and 14,15-dimethyl-FDP, have been synthesized to generate novel structures with potentially altered biological activities. nih.govresearchgate.net
Hydroxylated and Other Analogues : FDPs with hydroxyl groups (e.g., 12-hydroxy-FDP) or extended chains (homo-FDP) have also been prepared. nih.govresearchgate.net
These modified substrates are then incubated with a terpene synthase, which may accept the unnatural analogue due to inherent enzyme promiscuity and catalyze its cyclization into a non-natural terpenoid. rsc.orgnih.gov However, not all modifications are tolerated; for instance, germacrene A and D synthases from Solidago canadensis did not significantly turn over 2-fluoro-FDP or FDPs modified at the C15 position. rsc.org This highlights the specificity and limitations of each enzyme's active site.
Engineering Terpene Synthase Promiscuity for Novel Structures
The natural ability of some terpene synthases (TPS) to accept substrates other than their native one is known as catalytic promiscuity. beilstein-journals.orgresearchgate.net This feature is a cornerstone of chemoenzymatic synthesis, as it allows enzymes to convert chemically synthesized FDP analogues into novel compounds. hznu.edu.cnrsc.org While natural promiscuity can be exploited directly, protein engineering can further enhance or alter an enzyme's catalytic capabilities to create even more diverse structures. db-thueringen.de
Site-directed mutagenesis is a key tool for engineering TPS promiscuity. By altering specific amino acid residues within the enzyme's active site, scientists can change how the substrate binds and folds, and control the complex carbocation cascade that leads to the final product. whiterose.ac.uk For example, mutating a single amino acid in a germacrene D synthase can significantly impact its efficiency in converting a non-natural substrate. A notable case is the Y406F mutant of Solidago canadensis germacrene D synthase (ScGDS), which showed considerably effective conversion of 14,15-diMe-FPP into its corresponding dimethylated germacrene D analogue. hznu.edu.cndoi.org
This engineering approach allows for the rational design of biocatalysts tailored for specific synthetic tasks. By understanding the structure-function relationships of TPS enzymes, it becomes possible to manipulate their active sites to favor the formation of desired non-natural products, thereby expanding the chemical diversity accessible from the germacrene scaffold. researchgate.netdb-thueringen.de
Development of Biocatalytic Routes for Modified Semiochemicals (e.g., (S)-14,15-dimethylgermacrene D)
A prime example of applying chemoenzymatic synthesis and enzyme engineering is the production of (S)-14,15-dimethylgermacrene D, a non-natural sesquiterpenoid designed as a modified semiochemical. nih.govnih.gov This compound was found to be a potent attractant for grain aphids, giving it potential applications in crop protection. hznu.edu.cn
The synthesis of this compound was achieved through a multi-enzyme biocatalytic cascade. nih.govcardiff.ac.uk This route offers a scalable and modular alternative to complex chemical synthesis. nih.gov The process can be broken down into two main steps:
Diphosphorylation of Precursors : The pathway begins with simple, inexpensive alcohol precursors like prenol, isoprenol, and methyl-isoprenol. doi.orgcardiff.ac.uk A combination of two promiscuous kinases, such as choline (B1196258) kinase from Plasmodium falciparum and isopentenyl phosphate (B84403) kinase from Methanocaldococcus jannaschii, is used to convert these alcohols into their corresponding diphosphorylated building blocks: dimethylallyl diphosphate (DMAPP), isopentenyl diphosphate (IDP), and methyl-IDP. nih.govcardiff.ac.uk
Chain Elongation and Cyclization : A farnesyl diphosphate synthase, such as (2E,6E)-GsFDPS from Geobacillus stearothermophilus, then condenses these building blocks to form the modified substrate 14,15-dimethyl-FDP. nih.govcardiff.ac.uk In the final step, this unnatural substrate is cyclized by a germacrene D synthase. The engineered Y406F variant of (S)-germacrene D synthase from Solidago canadensis proved to be particularly effective for this transformation, converting the precursor into (S)-14,15-dimethylgermacrene D with high efficiency. hznu.edu.cndoi.org
This modular chemoenzymatic approach demonstrates how combining substrate analogues with engineered enzymes can provide a powerful platform for the targeted synthesis of novel, functional molecules. nih.govnih.gov
Advanced Analytical Methodologies in + Germacrene D Research
Chromatographic and Spectroscopic Characterization Techniques
The accurate characterization of (+)-germacrene D necessitates the use of high-resolution chromatographic and spectroscopic methods. These techniques provide the foundational data for its identification, purity assessment, and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. nih.govmdpi.comum.edu.monih.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. nih.govekb.egcore.ac.uk Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of these fragments is measured by a mass spectrometer. nih.govrsc.org
The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of this compound by comparing its fragmentation pattern to spectral libraries and authentic standards. mdpi.comrsc.orgnih.gov Key fragment ions for germacrene D include m/z 161 (base peak), 204 (molecular ion), 105, 119, 133, and 91. nih.gov GC-MS is not only used for identification but also for the quantification of this compound in various matrices, such as essential oils and plant extracts. nih.govum.edu.moresearchgate.net For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by focusing on characteristic ions. nih.govum.edu.mo The method's robustness allows for its application in diverse research areas, from analyzing the chemical composition of plant volatiles to monitoring its production in engineered microorganisms. nih.govresearchgate.net
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | DB-5MS, HP-5MS (non-polar) or DB-Wax (polar) mdpi.comnih.govoup.com |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness nih.govrsc.orgoup.com |
| Carrier Gas | Helium nih.govcore.ac.ukbeilstein-journals.org |
| Injector Temperature | 250 °C nih.govbeilstein-journals.org |
| Ionization Mode | Electron Impact (EI) at 70 eV core.ac.ukbeilstein-journals.orgjst.go.jp |
| Mass Range | m/z 50-800 or similar range nih.govrsc.org |
| Identification Method | Comparison of retention index and mass spectrum with standards and libraries mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. oup.comjst.go.jp It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (Proton NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.
¹³C-NMR (Carbon-13 NMR) reveals the number and types of carbon atoms present. nih.gov
For complex molecules like this compound, one-dimensional (1D) NMR spectra can be challenging to interpret fully due to signal overlap. oup.com Therefore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. rsc.orgoup.com These advanced experiments establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively), which is crucial for confirming the germacrene skeleton and the positions of its double bonds and substituents. oup.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further help to determine the relative stereochemistry by identifying protons that are close in space. oup.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Germacrene D
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | - | ~133.0 |
| C-4 | - | ~150.0 |
| C-5 | ~4.72 (br s), ~4.69 (br s) | ~108.4 |
| C-6 | ~5.65 (dd) | ~125.0 |
| C-7 | ~1.40 (m) | ~41.6 |
| C-10 | ~5.05 (d) | ~124.5 |
| C-11 | ~2.15 (m) | ~39.8 |
| C-12 | ~0.85 (d) | ~21.3 |
| C-13 | ~0.83 (d) | ~21.4 |
| C-14 | ~1.60 (s) | ~16.2 |
| C-15 | ~1.65 (s) | ~25.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. oup.com
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the quantification of this compound, particularly in complex mixtures like plant extracts. researchgate.netasianpubs.org This technique involves spotting the sample onto a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable mobile phase. researchgate.netakjournals.com For non-chromophoric terpenoids, visualization and quantification often require post-chromatographic derivatization. researchgate.net
A specific HPTLC-densitometric method has been developed for germacrene D. researchgate.netasianpubs.org This method utilizes silica gel plates impregnated with silver nitrate (B79036) (AgNO₃), which enhances the separation of sesquiterpenes based on the number and configuration of double bonds. researchgate.netasianpubs.org After development with a mobile phase such as dichloromethane:acetone (9.8:0.2 v/v), the plate is scanned with a densitometer at a specific wavelength (e.g., 254 nm) to quantify the compound based on the intensity of the resolved band. researchgate.netasianpubs.org The method is validated according to ICH guidelines for linearity, precision, accuracy, and robustness, ensuring reliable quantification. researchgate.netakjournals.comresearchgate.net This approach has been successfully applied to determine the amount of germacrene D in the leaves of Zanthoxylum ovalifolium. researchgate.netasianpubs.org
Table 3: HPTLC Method Parameters for Germacrene D Quantification
| Parameter | Specification |
|---|---|
| Stationary Phase | AgNO₃ impregnated silica gel 60 F254 HPTLC plates researchgate.netasianpubs.org |
| Mobile Phase | Dichloromethane:acetone (9.8:0.2 v/v) researchgate.netasianpubs.org |
| Detection Wavelength | 254 nm (reflectance scanning) researchgate.netasianpubs.org |
| Rf Value | 0.46 ± 0.01 researchgate.netasianpubs.org |
| Linearity Range | 1000-10000 ng/mL asianpubs.org |
| LOD (Limit of Detection) | 212.07 ng/spot researchgate.netasianpubs.org |
| LOQ (Limit of Quantification) | 521.23 ng/spot researchgate.netasianpubs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)
Advanced Separation Techniques for Chiral Analysis
Since this compound is a chiral molecule, distinguishing between its enantiomers, (+) and (-)-germacrene D, is critical, as they can exhibit different biological activities.
Direct chiral analysis of the highly labile and lipophilic this compound can be challenging. tandfonline.com An effective strategy involves converting it into a more stable and polar derivative, which can then be resolved into its enantiomers using chiral High-Performance Liquid Chromatography (HPLC). tandfonline.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. rsc.orgcsfarmacie.cz
Researchers have successfully achieved the enantiomeric resolution of a 9-hydroxy derivative of germacrene D. tandfonline.comtandfonline.comoup.com This was accomplished using a Chiralcel OD column, a CSP based on cellulose (B213188) derivatives. tandfonline.com This method allowed for the accurate determination of the enantiomeric excess (e.e.) of germacrene D from different natural sources, revealing that germacrene D from ylang-ylang oil was 98% e.e., while that from Solidago altissima was nearly racemic. tandfonline.comtandfonline.comoup.com The choice of the derivative is crucial; a derivative where the chiral center is sterically accessible for interaction with the CSP leads to better separation. tandfonline.com
Bioanalytical Techniques for Investigating Biological Interactions
Investigating how this compound interacts with biological systems, such as insect olfactory receptors, requires specialized bioanalytical techniques. A key method in this area is single-cell recording (SCR), often coupled with gas chromatography (GC-SCR). This electrophysiological technique allows researchers to measure the response of individual olfactory receptor neurons (ORNs) to specific odorants.
In studies on the tobacco budworm moth, Heliothis virescens, GC-SCR was used to identify ORNs that respond specifically to this compound. oup.com In this setup, volatile compounds from a plant extract are first separated by a GC column. The effluent from the column is then split, with one part going to a flame ionization detector (FID) for chemical identification and the other part being delivered to an insect antenna preparation. By inserting a microelectrode into a single sensillum on the antenna, the electrical activity (action potentials) of an individual ORN can be recorded. This powerful technique demonstrated that a major type of receptor neuron on the female moth's antenna is highly sensitive and selective for this compound, highlighting its importance as a chemical cue for the insect. oup.com
Gas Chromatography-Single Cell Recordings (GC-SCR) for Olfactory Neuron Activity
Gas chromatography-single cell recording (GC-SCR) is a highly sensitive technique that identifies biologically active compounds within a complex mixture by correlating the chemical identity of a substance with the electrophysiological response of an insect's olfactory receptor neuron (ORN). oup.com In the study of this compound, GC-SCR has been critical in establishing its function as a semiochemical for insects.
This methodology has been used to screen for odorants that activate olfactory receptor neurons in the grapevine moth, Lobesia botrana, and the tobacco budworm moth, Heliothis virescens. oup.comoup.com Research has revealed that a significant number of ORNs in H. virescens are highly sensitive and selective for germacrene D. oup.comoup.com In fact, one study found that a specific type of neuron, which responds strongly to germacrene D, was present in 80% of all recordings from the olfactory receptor neurons of female H. virescens moths. oup.com This highlights the compound's relevance as a key signaling molecule for this species. Similarly, GC-SCR has been used to identify ORNs in the strawberry blossom weevil, Anthonomus rubi, that respond to (-)-germacrene D, which is induced in higher amounts by weevil feeding. nih.gov
The GC-SCR technique allows for the testing of naturally produced volatiles without direct stimulation, which is crucial as direct application may not reveal which specific constituents are active. ntnu.no By linking high-resolution gas chromatography with single-cell recordings, researchers can effectively analyze plant odorants and functionally characterize the olfactory receptor neuron types that process this information. oup.comntnu.no
Wind-Tunnel Bioassays for Behavioral Response Assessment
Wind-tunnel bioassays are a standard laboratory method for observing insect flight behavior in response to olfactory stimuli in a controlled setting. These experiments are essential for confirming that a compound eliciting an electrophysiological response also triggers a behavioral one, such as upwind flight toward a scent source.
For instance, in studies involving the shot hole borer, Euwallacea fornicatus, wind-tunnel experiments demonstrated that this compound, among other compounds, elicited a significant behavioral response. avocadosource.com These bioassays are also employed to study the behavioral responses of various other insects to plant volatiles. For example, the behavior of the codling moth, Cydia pomonella, has been assessed in wind tunnels in response to host plant volatiles. While not specific to this compound, these studies exemplify the use of wind tunnels to evaluate the attractiveness of specific compounds to insects. Similarly, wind-tunnel bioassays have been used to investigate the effects of volatiles from Desmodium species on the fall armyworm, Spodoptera frugiperda. elifesciences.orgbiorxiv.org
Molecular Biology and Protein Engineering Methodologies
The biosynthesis of this compound is governed by enzymes known as terpene synthases. Techniques in molecular biology and protein engineering are crucial for the identification, characterization, and modification of these enzymes. This allows for a deeper understanding of their structure-function relationships and opens the door for the creation of new biocatalysts.
cDNA Cloning and Heterologous Functional Expression of Synthases
The process of identifying genes that encode this compound synthases involves cDNA cloning and heterologous expression. uni-hamburg.de This begins with the isolation of messenger RNA (mRNA) from an organism known to produce the compound, followed by reverse transcription into complementary DNA (cDNA). uni-hamburg.de Candidate synthase genes are then cloned into an expression vector and introduced into a host organism like Escherichia coli or yeast. uni-hamburg.denih.gov The host then produces the enzyme, and its function is verified by supplying a substrate, typically farnesyl diphosphate (B83284) (FPP), and analyzing the resulting products using gas chromatography-mass spectrometry (GC-MS). nih.gov
For example, a this compound synthase was isolated from ginger (Zingiber officinale), and its cDNA was cloned and expressed in E. coli. The recombinant enzyme was found to produce this compound as its main product. nih.gov Similarly, two distinct germacrene D synthase cDNAs, one for the (+) and one for the (-) enantiomer, were isolated from goldenrod (Solidago canadensis) and functionally expressed in E. coli. This demonstrated that the two enantiomers are produced by separate, though closely related, enzymes. Other plants from which germacrene D synthase cDNAs have been cloned and functionally characterized include tomato and patchouli. google.com
Site-Directed Mutagenesis and Error-Prone PCR for Enzyme Engineering
Once a this compound synthase is identified, its properties can be modified using protein engineering techniques such as site-directed mutagenesis and error-prone PCR. nih.govcardiff.ac.uk Site-directed mutagenesis allows for precise, targeted changes to the gene's DNA sequence, resulting in specific amino acid substitutions in the enzyme's active site. cardiff.ac.uk This enables researchers to investigate the role of individual residues and rationally design enzymes with altered product profiles.
Error-prone PCR introduces random mutations into a gene, creating a library of enzyme variants that can be screened for desired characteristics, such as enhanced catalytic activity or the ability to synthesize novel terpenes. nih.govmdpi.com For instance, a combination of rational design and random mutagenesis was used to alter the function of a (+)-δ-cadinene synthase, resulting in a mutant enzyme that produced germacrene D-4-ol. nih.govresearchgate.net In another study, site-directed mutagenesis of a key motif in the this compound synthase from goldenrod provided insights into the functional variants of conserved regions in terpene synthases. These powerful techniques are instrumental in exploring the molecular basis of enzyme specificity and in the directed evolution of new biocatalysts. caltech.edu
Protein Purification and Biochemical Characterization (e.g., Enzyme Kinetics)
To fully understand the catalytic mechanism of a this compound synthase, the enzyme must be purified and its biochemical properties analyzed. This typically involves overexpressing the enzyme in a host system, followed by cell lysis and purification using chromatographic methods.
After purification, the enzyme's kinetic parameters are determined. By measuring the initial reaction rates at varying concentrations of the substrate (FPP), researchers can calculate the Michaelis constant (K_m) and the catalytic rate (k_cat). The K_m value indicates the enzyme's affinity for its substrate, while k_cat represents the turnover number. These kinetic analyses are vital for comparing the efficiencies of different synthases and for understanding how mutations affect their catalytic function.
Q & A
Basic Research Question: How can (+)-germacrene D be accurately identified and quantified in plant extracts?
Answer:
this compound can be identified using gas chromatography-mass spectrometry (GC/MS) with chiral columns to separate enantiomers, as its retention indices and mass spectra differ from (-)-germacrene D . For quantification, GC-FID with an internal standard (e.g., nerolidol) is recommended. Chiral GC columns (e.g., cyclodextrin-based) are critical, as enantiomers often co-elute on non-chiral phases, leading to misidentification . Reference standards should be used to validate retention times and response factors. In Vitis vinifera exocarp, enantioselective GC revealed both (+)- and (-)-germacrene D, requiring chiral separation for accurate quantification .
Basic Research Question: What are the key challenges in isolating this compound from natural sources?
Answer:
Isolation challenges include:
- Volatility : Germacrene D’s low boiling point necessitates cold trapping during distillation to prevent degradation .
- Enantiomeric purity : Co-occurrence with (-)-germacrene D in plants (e.g., Solidago canadensis) requires chiral separation techniques, such as preparative chiral GC or HPLC .
- Instability : Acid-catalyzed cyclization during extraction can convert germacrene D to cadinanes. Neutral pH solvents (e.g., ethyl acetate) and low-temperature storage (-80°C) mitigate this .
Advanced Research Question: How can metabolic engineering optimize this compound biosynthesis in Saccharomyces cerevisiae?
Answer:
Key strategies include:
- Enzyme selection : Use high-fidelity sesquiterpene synthases (e.g., AcTPS1 from Acremonium chrysogenum), which produce enantiopure this compound .
- Precursor enhancement : Overexpress tHMG1 (3-hydroxy-3-methylglutaryl-CoA reductase) and ERG20 (farnesyl diphosphate synthase) to increase farnesyl diphosphate (FPP) flux .
- Pathway competition : Knock out ERG9 (squalene synthase) to reduce ergosterol biosynthesis and redirect FPP toward germacrene D .
- Scale-up : In 5-L bioreactors, fed-batch fermentation with oxygen control achieves titers >7.9 g/L, the highest reported to date .
Advanced Research Question: How do enantiomeric forms of germacrene D differentially influence insect olfactory responses?
Answer:
(-)-Germacrene D activates specific receptor neurons in heliothine moths (e.g., Heliothis virescens) with 100x higher sensitivity than the (+)-enantiomer . Methodology:
- Electrophysiological assays : Single-sensillum recordings identify neuron-specific responses to enantiomers .
- Enantioselective synthesis : Use chiral GC to isolate pure (+)- and (-)-germacrene D for behavioral assays .
- Field trials : Compare insect attraction to enantiomer-enriched lures, noting that (-)-germacrene D dominates in host plants, driving ecological relevance .
Advanced Research Question: What experimental approaches resolve contradictions in germacrene D’s reported bioactivities across studies?
Answer:
Discrepancies in antimicrobial or larvicidal activity often arise from:
- Enantiomeric impurity : Studies using racemic mixtures conflate effects. Validate enantiopurity via chiral GC before bioassays .
- Dose dependency : Use log-fold dilution series (e.g., 0.1–100 µg/mL) to establish dose-response curves, as activity thresholds vary by organism .
- Isotopic labeling : In vivo 13C-labeling (e.g., [5,5-2H2]-1-deoxy-D-xylulose) tracks germacrene D bioconversion in plants, clarifying its role as a precursor to bioactive cadinanes .
Advanced Research Question: How can isotopic labeling elucidate the biosynthetic pathways of this compound?
Answer:
- 13C-labeling : Feed [13C1]-labeled intermediates (e.g., isopentenyl pyrophosphate) to plant tissues or microbial cultures, then analyze products via NMR or LC-MS. For example, HSQC spectra confirmed germacrene D’s cyclization to cadinanes in Solidago species .
- Stable isotope probing (SIP) : Couple 13C-labeled precursors with RNA-SIP to identify active microbial consortia in terpene-rich environments .
Basic Research Question: What are the best practices for stabilizing this compound in laboratory settings?
Answer:
- Storage : Dissolve in hexane or ethyl acetate and store at -80°C under argon to prevent oxidation .
- Avoid acids : Acidic conditions catalyze cyclization to cadinanes. Use neutral buffers during extraction .
- Short-term use : Prepare fresh solutions for bioassays, as even frozen samples degrade by ~10% over 30 days .
Advanced Research Question: How does germacrene D’s stereochemistry affect its role in plant-insect interactions?
Answer:
- Enantiomer-specific defense : (-)-Germacrene D deters herbivores in Bursera species, while this compound in Vitis vinifera attracts pollinators. Test via Y-tube olfactometers with enantiopure samples .
- Enzyme evolution : Phylogenetic analysis of germacrene D synthases reveals clade-specific enantioselectivity, e.g., AcTPS1 produces (-)-germacrene D, while ScaGerD in yeast can be engineered for (+)-enantiomer production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
